3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-12(1)13-3-4-14(20-18-13)22-7-9-23(10-8-22)16-6-5-15-19-17-11-24(15)21-16/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIBOBJCSOEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridazine Intermediate: This step involves the reaction of a suitable pyridazine derivative with a cyclopropylating agent under controlled conditions.
Piperazine Introduction: The cyclopropylpyridazine intermediate is then reacted with piperazine to introduce the piperazinyl group.
Triazolopyridazine Formation: The final step involves the cyclization of the intermediate with a triazole precursor to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure but with a pyrimidine core instead of a pyridazine core.
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure but with a pyrazine core instead of a pyridazine core.
Uniqueness
The uniqueness of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further study.
Biological Activity
3-Cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a novel compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 410.49 g/mol
- CAS Number : 1060253-24-8
The mechanism of action for this compound primarily involves its interaction with microtubules, similar to other known antitumor agents. It is hypothesized that it binds to the colchicine site on tubulin, leading to disruption of microtubule dynamics, which is crucial during cell mitosis. This binding results in cell cycle arrest and subsequent apoptosis in cancer cells.
Antiproliferative Effects
A series of studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These values indicate that the compound is highly effective at inhibiting cell growth in these models, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Tubulin Polymerization Inhibition
In vitro studies have shown that the compound effectively inhibits tubulin polymerization. This was confirmed through immunostaining assays that demonstrated significant disruption of microtubule structures in treated cells .
Cell Cycle Arrest
Further investigations revealed that treatment with this compound leads to a dramatic arrest at the G2/M phase of the cell cycle in A549 cells. This indicates a potent mechanism by which the compound induces cytotoxicity through interference with normal cell cycle progression .
Case Studies and Research Findings
In a comprehensive study examining various triazolopyridazine derivatives, researchers synthesized multiple compounds and evaluated their biological activities. The findings highlighted that:
- Structure Activity Relationship (SAR) : Modifications to the piperazine and triazole moieties significantly influenced the antiproliferative potency of the compounds.
- Binding Affinity : Molecular modeling studies indicated that these compounds could effectively bind to the colchicine site on tubulin, providing insights into their mechanism of action .
- Potential for Drug Development : Given their potent biological activity and favorable binding profiles, these compounds are being explored as potential leads for new anticancer therapies.
Q & A
Q. Critical Parameters :
- Solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Purification via column chromatography (silica gel, gradient elution) to isolate intermediates.
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Use a combination of spectroscopic and computational tools:
- 1H/13C NMR : Confirm regiochemistry of the triazolopyridazine ring and piperazine substituents. Key signals:
- HRMS : Validate molecular formula (e.g., [M+H]+ m/z calculated for C17H18N8: 335.1664) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry; compare experimental vs. simulated powder diffraction patterns .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
Kinase Inhibition Panel : Screen against tyrosine kinase family (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
Cytotoxicity Profiling : MTT assay on HEK-293 and HepG2 cell lines (IC50 calculation) .
Q. Data Interpretation :
- Positive controls (e.g., doxorubicin for cytotoxicity) ensure assay validity.
- Dose-response curves (log[concentration] vs. % inhibition) identify potency thresholds.
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
Step 1: Substituent Variation
- Modify cyclopropyl (e.g., replace with cyclobutyl) or triazolopyridazine (e.g., fluorination at C3) .
Step 2: In Vitro Testing - Compare IC50 values across analogs in kinase or cytotoxicity assays (Table 1).
Step 3: Computational Modeling - Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like 14-α-demethylase (PDB: 3LD6) .
Q. Table 1. Example SAR Data
| Substituent | Kinase Inhibition (% at 10 µM) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Cyclopropyl (Parent) | 78% (EGFR) | 12.3 ± 1.2 |
| Cyclobutyl | 65% | 25.6 ± 2.1 |
| 3-Fluoro | 92% | 8.9 ± 0.8 |
Advanced: How should contradictory bioactivity data be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .
Metabolic Stability Assessment : Use liver microsomes to rule out false negatives due to rapid compound degradation .
Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to verify direct target binding .
Case Study :
If a compound shows high in vitro potency but low cellular activity, evaluate membrane permeability (PAMPA assay) or efflux pump susceptibility (e.g., P-glycoprotein inhibition) .
Advanced: What strategies optimize pharmacokinetic (PK) properties during lead optimization?
Methodological Answer:
Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce logP; monitor via shake-flask method .
Metabolic Soft Spots : Identify labile sites (e.g., piperazine N-dealkylation) using LC-MS/MS metabolite profiling .
Prodrug Design : Mask acidic/basic moieties (e.g., ester prodrugs) to enhance oral bioavailability .
Q. Key Metrics :
- Target logP: 2–3 for CNS penetration; >3 for peripheral targets.
- t1/2 > 4 hours in human liver microsomes.
Advanced: How is crystallographic data utilized in polymorph screening?
Methodological Answer:
Screening Conditions : Recrystallize from 10+ solvent systems (e.g., ethanol/water, DCM/heptane) .
PXRD Analysis : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .
Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via DSC .
Q. Impact :
- Polymorphs with higher melting points (>200°C) typically exhibit better solubility and formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
